CID 73193686
説明
However, based on general PubChem CID conventions, CID 73193686 is a unique identifier for a specific small molecule registered in the PubChem database. Such identifiers are typically assigned to compounds with documented synthesis, characterization, or bioactivity data in peer-reviewed studies, patents, or chemical vendor catalogs .
Without structural or functional data, further analysis relies on comparative frameworks for structurally or functionally analogous compounds, as demonstrated in studies of other CIDs (e.g., CID 46907796 and oscillatoxin derivatives) .


特性
分子式 |
C4H11Cl2OSn |
|---|---|
分子量 |
264.74 g/mol |
InChI |
InChI=1S/C4H9.2ClH.H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H;1H2;/q;;;;+2/p-2 |
InChIキー |
QIUZILHQUIYCRJ-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](Cl)Cl.O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 73193686” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or synthesized in-house.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of compound “CID 73193686” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: Compound “CID 73193686” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Compound “CID 73193686” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of compound “CID 73193686” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. The exact mechanism can vary, but typically involves binding to receptors or enzymes, altering their activity and leading to downstream effects.
類似化合物との比較
Comparison with Similar Compounds
While direct data for CID 73193686 are unavailable, the methodology for comparing structurally or functionally related compounds can be extrapolated from existing studies. Below is a generalized framework and illustrative examples:
Table 1: Key Parameters for Comparative Analysis
Case Study 1: Oscillatoxin Derivatives
Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) exhibit structural variations in side-chain modifications (e.g., 30-methylation), which correlate with differences in toxicity and bioactivity . Such comparisons highlight the importance of substituent analysis for CID 73193686 if structural analogs exist.
Case Study 2: Nrf2 Inhibitors
CID 46907796 (IC50: 4.908 μM) shares functional similarities with ChEMBL inhibitors (e.g., ChEMBL1711746) but differs in stereochemistry and substituent placement, leading to divergent potency . This underscores the need for 3D conformational studies in comparing CID 73193686 with putative analogs.
Case Study 3: Boronic Acid Derivatives
CID 53216313 (C6H5BBrClO2) and its analogs (e.g., (3-Bromo-5-chlorophenyl)boronic acid) demonstrate how minor halogen substitutions (Br vs. Cl) modulate physicochemical properties like Log P (2.15 vs. 1.64) and solubility (0.24 mg/ml vs. 0.864 mg/ml) . Such data could inform SAR (structure-activity relationship) studies for CID 73193685.
Limitations and Contradictions in Evidence
Structural Ambiguity: No direct structural data for CID 73193686 are available, limiting precise analog identification.
Bioactivity Gaps : Pharmacological parameters (e.g., IC50, toxicity) for similar CIDs (e.g., CID 46907796) are inconsistently reported across studies .
Synthesis Variability : Methods for analogs (e.g., oscillatoxins vs. boronic acids) differ significantly in reaction conditions and yields, complicating extrapolation to CID 73193686 .
Recommendations for Future Research
Structural Elucidation : Prioritize NMR or crystallography studies to resolve the structure of CID 73193682.
High-Throughput Screening : Test CID 73193686 against target panels (e.g., kinases, GPCRs) to establish baseline bioactivity.
Computational Modeling : Use QSAR or molecular docking to predict interactions with biological targets based on analogs .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
